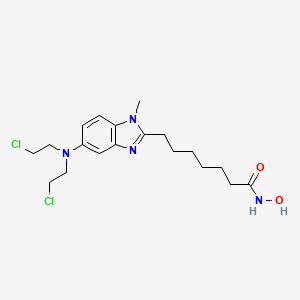
チノスタムスチン
説明
Tinostamustine, also known as EDO-S101, is a novel multi-action therapy designed to improve drug access to DNA strands, induce DNA damage, and counteract its repair in cancer cells . It is an alkylating deacetylase inhibitor molecule . It has been used in trials studying the treatment of Hodgkin Lymphoma (HL) and other haematological malignancies .
Physical and Chemical Properties Analysis
Tinostamustine is a small molecule with a molecular weight of 415.36 . Unfortunately, the search results do not provide further details about its physical and chemical properties.
科学的研究の応用
再発/難治性ホジキンリンパ腫の治療
チノスタムスチンは、再発/難治性(R/R)ホジキンリンパ腫(HL)の治療に有望な結果を示しています。 チノスタムスチンは、DNA鎖への薬物アクセスを改善し、DNA損傷を誘発し、癌細胞におけるその修復に対抗するように設計されています . このマルチアクション療法は、多剤併用療法を受けたR/R HL患者で評価されており、有効性と耐容性の兆候を示しています .
癌治療におけるマルチアクションメカニズム
アルキル化脱アセチル化阻害剤分子として、チノスタムスチンのマルチアクションメカニズムは、癌治療において重要です。 チノスタムスチンは、DNA損傷を誘発するだけでなく、癌細胞の修復プロセスも阻害するため、さまざまな血液悪性腫瘍における転帰の改善につながる可能性があります .
薬物動態と安全性プロファイル
チノスタムスチンの薬物動態と安全性プロファイルは、臨床試験で研究されています。 患者は、ベースラインの血小板数に基づいて推奨される第II相用量を投与され、安全性解析では、グレード別に有害事象を要約し、臨床設定における使用に関する重要な情報を提供しています .
有効性変数と生存転帰
チノスタムスチンの有効性は、全奏効率と生存転帰によって評価されます。 これらの変数は、血液悪性腫瘍患者の治療選択肢としてのチノスタムスチンの長期的な利点と可能性を評価する上で重要です .
難治性疾患治療における可能性
チノスタムスチンは、標準的な治療法に抵抗性のある疾患の治療における可能性について評価されています。 これには、複数の治療を受けてきた患者が含まれており、チノスタムスチンなどの新規治療の必要性を示しています .
血液腫瘍学における役割
チノスタムスチンの血液腫瘍学における役割は、ホジキンリンパ腫以外のさまざまな血液癌におけるその応用に関する研究が行われているため、現在調査中です。 DNA鎖に対するチノスタムスチンの独自の作用は、この分野における幅広い用途のための候補としています .
薬物抵抗性への影響
チノスタムスチンが癌細胞の薬物抵抗性にどのように影響するかについては、研究が進められています。 チノスタムスチンは、薬物アクセスを改善し、DNAを損傷させることで、現在の治療の有効性を制限する抵抗メカニズムを克服する方法を提供する可能性があります .
将来の方向と臨床試験
チノスタムスチンの将来の方向は、現在進行中および今後の臨床試験を含みます。 これらの研究は、チノスタムスチンの用途をさらに解明し、投与戦略を最適化し、他の癌の種類への使用を拡大することで、癌治療に革命をもたらす可能性があります
作用機序
Target of Action
Tinostamustine, also known as EDO-S101, is a first-in-class alkylating deacetylase inhibitor . It primarily targets histone deacetylases (HDACs) and DNA . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .
Mode of Action
Tinostamustine is a multi-action therapy designed to improve drug access to DNA strands, induce DNA damage, and counteract its repair in cancer cells . The vorinostat moiety of tinostamustine targets and binds to HDACs . This leads to an accumulation of highly acetylated histones, which results in an induction of chromatin remodeling, a modulation of gene expression, an inhibition of tumor cell division, and the induction of tumor cell apoptosis .
Biochemical Pathways
Tinostamustine affects the biochemical pathways related to DNA damage and repair, and histone acetylation . It increases the efficacy of the alkylating DNA damage through deacetylase-mediated chromatin relaxation . Furthermore, it increases CD38 expression in myeloma cell lines, an effect that occurs in parallel with an increment in CD38 histone H3 acetylation levels .
Pharmacokinetics
The pharmacokinetics of tinostamustine are currently under investigation . It is administered according to baseline platelet count over 60 minutes on Day 1 of a 21-day cycle .
Result of Action
Tinostamustine has shown antiproliferative and pro-apoptotic effects in preclinical studies . It has been observed to possess stronger antiproliferative and pro-apoptotic effects than those observed for vorinostat and bendamustine alone . It also increases the sensitivity of myeloma cells to daratumumab through its different cytotoxic mechanisms .
Action Environment
The action of tinostamustine can be influenced by various environmental factors. For instance, the efficacy of tinostamustine can be affected by the patient’s baseline platelet count . .
将来の方向性
生化学分析
Biochemical Properties
Tinostamustine is a pan HDAC inhibitor, inhibiting HDAC1, HDAC2, HDAC3, and HDAC6 . It interacts with these enzymes, leading to increased acetylation levels of histone H3 . This effect occurs in parallel with an increment in CD38 expression in myeloma cell lines .
Cellular Effects
Tinostamustine has shown strong antitumor activity in HL60 and Daudi cells . It possesses stronger antiproliferative and pro-apoptotic effects than those observed for vorinostat and bendamustine alone . It also increases CD38 expression in myeloma cell lines, an effect that occurs in parallel with an increment in CD38 histone H3 acetylation levels .
Molecular Mechanism
Tinostamustine works by improving access to the DNA strands within cancer cells, breaking them, and counteracting damage repair . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Tinostamustine has been shown to possess stronger antiproliferative and pro-apoptotic effects than those observed for vorinostat and bendamustine alone and similar to their combination . Over time, it reduces the expression and increases the time of disappearance of γH2AX, indicative of reduced signal and DNA repair .
Dosage Effects in Animal Models
In animal models, tinostamustine has shown significant therapeutic activity with suppression of tumor growth and prolongation of disease-free survival (DFS) and overall survival (OS) in orthotopic intra-brain models
Metabolic Pathways
It is known that tinostamustine interacts with enzymes such as HDAC1, HDAC2, HDAC3, and HDAC6 , which could influence metabolic flux or metabolite levels.
特性
IUPAC Name |
7-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]-N-hydroxyheptanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28Cl2N4O2/c1-24-17-9-8-15(25(12-10-20)13-11-21)14-16(17)22-18(24)6-4-2-3-5-7-19(26)23-27/h8-9,14,27H,2-7,10-13H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISXTRIGVCKQBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236199-60-2 | |
| Record name | Tinostamustine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236199602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tinostamustine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15147 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TINOSTAMUSTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29DKI2H2NY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine](/img/structure/B560555.png)
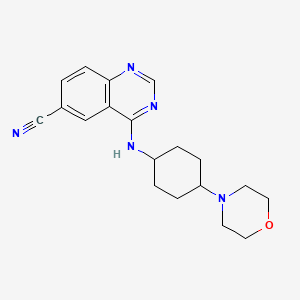


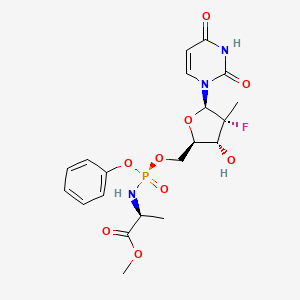
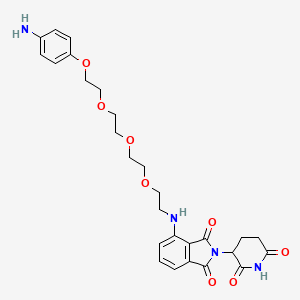
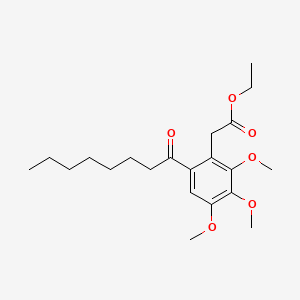

![propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B560571.png)
![propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B560572.png)

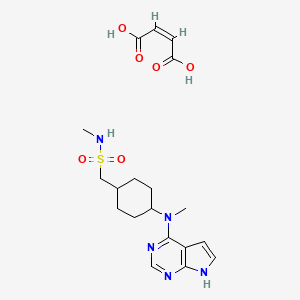
![7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde](/img/structure/B560576.png)

